molecular formula C21H23NO3 B13947912 4-(Heptyloxy)phenyl 4-cyanobenzoate CAS No. 58087-05-1

4-(Heptyloxy)phenyl 4-cyanobenzoate

Cat. No.: B13947912
CAS No.: 58087-05-1
M. Wt: 337.4 g/mol
InChI Key: BFZKPGRRFVQJQC-UHFFFAOYSA-N
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Description

4-(Heptyloxy)phenyl 4-cyanobenzoate is an organic compound with the molecular formula C21H23NO3. It is a derivative of benzoic acid and is characterized by the presence of a heptyloxy group attached to a phenyl ring, which is further connected to a cyanobenzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Heptyloxy)phenyl 4-cyanobenzoate typically involves the esterification of 4-cyanobenzoic acid with 4-(heptyloxy)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(Heptyloxy)phenyl 4-cyanobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium alkoxides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of alkoxy-substituted phenyl cyanobenzoates .

Mechanism of Action

The mechanism of action of 4-(Heptyloxy)phenyl 4-cyanobenzoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit anti-inflammatory activity by repressing the MAPK/NF-κB signaling pathways in certain models. This suggests its potential role in modulating inflammatory responses and its application in treating conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

    4-(Heptyloxy)phenol: This compound is structurally similar but lacks the cyanobenzoate group.

    Phenyl 4-cyanobenzoate: This compound is similar but does not have the heptyloxy group.

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Biological Activity

4-(Heptyloxy)phenyl 4-cyanobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C19H25NO3
  • Molecular Weight : 313.41 g/mol
  • CAS Number : 5220710

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The compound is thought to influence enzymatic pathways and receptor activities through the following mechanisms:

  • Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes, impacting metabolic pathways.
  • Receptor Interaction : The compound could interact with neurotransmitter receptors, potentially influencing neuronal signaling and exhibiting anticonvulsant properties.

Anticonvulsant Activity

Recent studies have evaluated the anticonvulsant effects of similar compounds, providing insights into the potential efficacy of this compound. For instance, a related compound demonstrated significant anticonvulsant activity with a median effective dose (ED50) of 37.3 mg/kg in the maximal electroshock (MES) test, indicating a promising profile for seizure management .

Toxicity Assessment

The safety profile of compounds in this class is crucial for therapeutic applications. In the aforementioned study, the protective index (PI) for the most active compound was reported as 11.3, suggesting a favorable therapeutic window compared to the reference drug carbamazepine, which had a PI of 6.4 .

Case Studies and Research Findings

Several studies have investigated the structure-activity relationships (SAR) of compounds similar to this compound:

  • Anticonvulsant Evaluation : A series of alkoxy-substituted phenyl derivatives were synthesized and tested for their anticonvulsant properties. The results indicated that modifications in alkoxy chain length and substitution patterns significantly influenced biological activity .
  • SAR Analysis : Research highlighted that specific structural features correlate with enhanced biological activity. For example, longer alkoxy chains were associated with increased potency against seizures .

Data Table: Summary of Biological Activities

Compound Activity ED50 (mg/kg) TD50 (mg/kg) Protective Index
3-Heptyloxy-4-(4-hexyloxy)phenylAnticonvulsant37.3422.511.3
CarbamazepineReference DrugN/AN/A6.4

Properties

CAS No.

58087-05-1

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

IUPAC Name

(4-heptoxyphenyl) 4-cyanobenzoate

InChI

InChI=1S/C21H23NO3/c1-2-3-4-5-6-15-24-19-11-13-20(14-12-19)25-21(23)18-9-7-17(16-22)8-10-18/h7-14H,2-6,15H2,1H3

InChI Key

BFZKPGRRFVQJQC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

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